(3-(Diphenylamino)phenyl)boronic acid
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Overview
Description
(3-(Diphenylamino)phenyl)boronic acid is an organic compound with the molecular formula C18H16BNO2. It is a boronic acid derivative that features a diphenylamino group attached to a phenyl ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic chemistry due to its unique structural properties and its utility in various chemical reactions, particularly in the field of cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Diphenylamino)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid or boronate ester. The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like ethanol or water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-(Diphenylamino)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where it reacts with aryl or vinyl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The diphenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Ethanol, water, or toluene.
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
(3-(Diphenylamino)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Investigated for its potential in biological assays and as a building block for bioactive compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The primary mechanism of action for (3-(Diphenylamino)phenyl)boronic acid in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the aryl group to a palladium catalyst in Suzuki-Miyaura coupling. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a single phenyl group.
4-(Diphenylamino)phenylboronic Acid: Similar structure but with the diphenylamino group in a different position.
4-(Diphenylamino)phenylboronic Acid Pinacol Ester: A boronic acid ester with enhanced stability and reactivity.
Uniqueness
(3-(Diphenylamino)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials .
Properties
IUPAC Name |
[3-(N-phenylanilino)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BNO2/c21-19(22)15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,21-22H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCPKZJMLZZINQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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